2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
This compound is a derivative of pyrazole, a nitrogen-containing heterocyclic aromatic compound . It has been synthesized in the context of developing new bioactive compounds .
Synthesis Analysis
The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis process resulted in a series of compounds that were tested for their antiviral and antitumoral activity .Chemical Reactions Analysis
The compound has been tested for its antiviral and antitumoral activity . Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized a range of compounds related to "2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one", exploring different substitutions to investigate their structural and electronic properties. For instance, the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives was achieved using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor, demonstrating the versatility of pyrazolo[1,5-a]pyrazin derivatives as building blocks for complex heterocyclic systems (Aly, 2006).
Biological Activities
The derivatives of "this compound" have been evaluated for various biological activities. For example, a study on the synthesis and anticancer activity of some new Pyrazolo[3,4-d]pyrimidin-4-one derivatives highlighted the potential of these compounds against cancer cell lines. The study revealed that almost all the tested compounds showed antitumor activity, with specific derivatives displaying potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antimicrobial and Antioxidant Properties
Further research into the antimicrobial and antioxidant properties of pyrazolo[1,5-a]pyrazin derivatives has been conducted. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their antimicrobial sensitivity, demonstrating significant antibacterial activity against various strains (Mallisetty et al., 2022). Another study focused on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing the compounds' moderate to significant radical scavenging activity (Ahmad et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-6-phenyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-8-12(2)23(20-11)18(25)14-9-16-17(24)19-15(10-22(16)21-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCCVIWKJGLJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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